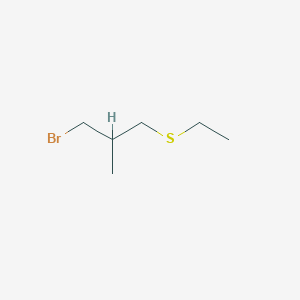
3-Bromo-2-methoxy-5-(prop-2-yn-1-yl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-methoxy-5-(prop-2-yn-1-yl)thiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom, a methoxy group, and a prop-2-yn-1-yl group attached to the thiophene ring
Vorbereitungsmethoden
The synthesis of 3-Bromo-2-methoxy-5-(prop-2-yn-1-yl)thiophene can be achieved through several routes. One common method involves the bromination of 2-methoxy-5-(prop-2-yn-1-yl)thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position on the thiophene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
3-Bromo-2-methoxy-5-(prop-2-yn-1-yl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents, which can introduce different functional groups to the thiophene ring.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions such as Sonogashira coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiophene derivatives with different functional groups, while oxidation reactions can produce aldehydes or acids.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-methoxy-5-(prop-2-yn-1-yl)thiophene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive molecules with therapeutic properties, including anti-inflammatory and anticancer agents.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-methoxy-5-(prop-2-yn-1-yl)thiophene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In materials science, its electronic properties are harnessed to improve the performance of organic electronic devices. The molecular targets and pathways involved vary based on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2-methoxy-5-(prop-2-yn-1-yl)thiophene can be compared with other thiophene derivatives, such as:
2-Bromo-5-methoxythiophene: Lacks the prop-2-yn-1-yl group, making it less versatile in coupling reactions.
3-Bromo-2-methoxythiophene: Similar structure but without the prop-2-yn-1-yl group, limiting its applications in materials science.
5-Bromo-2-methoxy-3-(prop-2-yn-1-yl)thiophene: Positional isomer with different reactivity and properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C8H7BrOS |
|---|---|
Molekulargewicht |
231.11 g/mol |
IUPAC-Name |
3-bromo-2-methoxy-5-prop-2-ynylthiophene |
InChI |
InChI=1S/C8H7BrOS/c1-3-4-6-5-7(9)8(10-2)11-6/h1,5H,4H2,2H3 |
InChI-Schlüssel |
KDZZISSBALHVNA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(S1)CC#C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



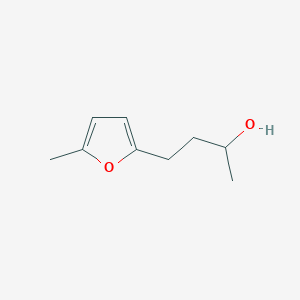
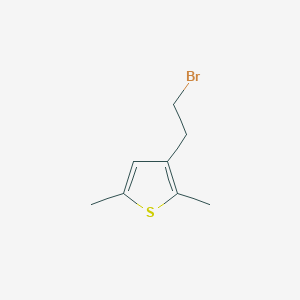
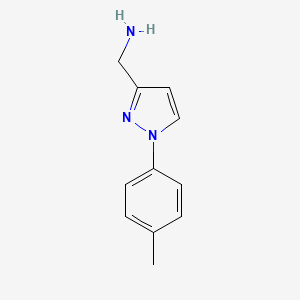
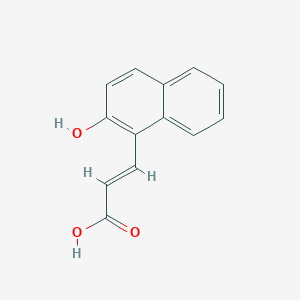
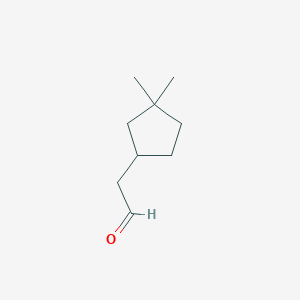
![8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine](/img/structure/B13601366.png)
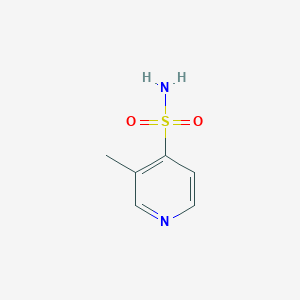
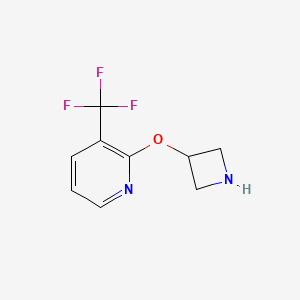
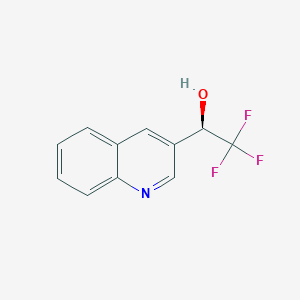
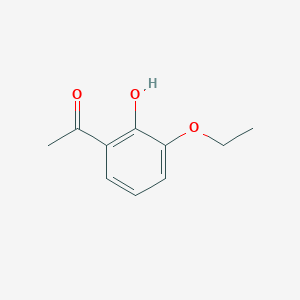
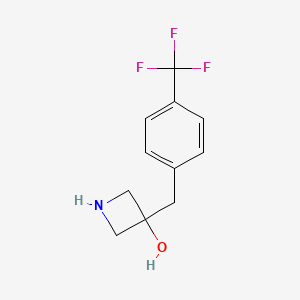
![[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
